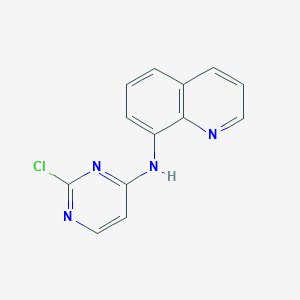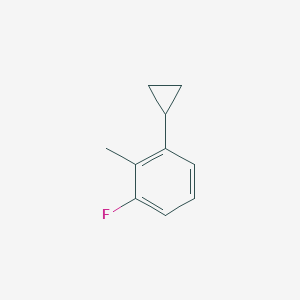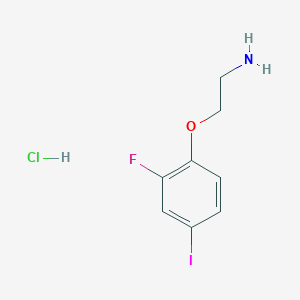
D-acid-PEG4-Thalidomide-5-(PEG4-acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-acid-PEG4-Thalidomide-5-(PEG4-acid): is a chemical compound that combines thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties, with polyethylene glycol (PEG) spacers. These PEG spacers enhance the solubility and pharmacokinetic properties of the compound . This compound is often used as a PROTAC linker, which can react with two amine-containing moieties in the presence of activators like EDC or HATU .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-acid-PEG4-Thalidomide-5-(PEG4-acid) involves the coupling of thalidomide with PEG spacers. The reaction typically requires the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . These activators facilitate the formation of amide bonds between the carboxyl groups of the PEG spacers and the amine groups of thalidomide.
Industrial Production Methods: The industrial production of D-acid-PEG4-Thalidomide-5-(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: D-acid-PEG4-Thalidomide-5-(PEG4-acid) primarily undergoes substitution reactions, where the PEG spacers react with amine-containing moieties. The compound can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the PEG spacers and thalidomide .
Common Reagents and Conditions:
Substitution Reactions: EDC or HATU as activators.
Oxidation Reactions: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various PEGylated derivatives of thalidomide, which exhibit enhanced solubility and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-acid-PEG4-Thalidomide-5-(PEG4-acid) is used as a PROTAC linker, facilitating the targeted degradation of specific proteins. This application is crucial in the development of novel therapeutic agents .
Biology: In biological research, the compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: Medically, D-acid-PEG4-Thalidomide-5-(PEG4-acid) is explored for its potential in targeted drug delivery systems. The PEG spacers improve the solubility and bioavailability of thalidomide, making it more effective in treating certain conditions .
Industry: Industrially, the compound is used in the production of advanced pharmaceuticals and bioconjugates. Its unique properties make it valuable in the formulation of drugs with improved efficacy and safety profiles.
Mecanismo De Acción
D-acid-PEG4-Thalidomide-5-(PEG4-acid) exerts its effects through the targeted degradation of specific proteins. The thalidomide component binds to the protein of interest, while the PEG spacers facilitate the conjugation with other molecules. This interaction leads to the ubiquitination and subsequent degradation of the target protein, thereby modulating its activity within the cell .
Comparación Con Compuestos Similares
- D-acid-PEG4-Thalidomide-5-(PEG4-amine)
- D-acid-PEG4-Thalidomide-5-(PEG4-alcohol)
- D-acid-PEG4-Thalidomide-5-(PEG4-ester)
Uniqueness: D-acid-PEG4-Thalidomide-5-(PEG4-acid) stands out due to its specific combination of thalidomide and PEG spacers, which enhance its solubility and pharmacokinetic properties. This unique structure makes it particularly effective as a PROTAC linker and in targeted drug delivery systems .
Propiedades
Fórmula molecular |
C35H50N2O17 |
|---|---|
Peso molecular |
770.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[3-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3-dioxoisoindol-2-yl]-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C35H50N2O17/c38-29-5-4-27(34(44)36(29)8-11-48-14-17-51-20-18-49-15-12-46-9-6-30(39)40)37-33(43)26-2-1-3-28(32(26)35(37)45)54-25-24-53-23-22-52-21-19-50-16-13-47-10-7-31(41)42/h1-3,27H,4-25H2,(H,39,40)(H,41,42) |
Clave InChI |
ZTCBERMHOZZCDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)





![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)

![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)

![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)
